3-Bromopropylamine
Overview
Description
3-Bromopropylamine, also known as this compound, is a useful research compound. Its molecular formula is C3H8BrN and its molecular weight is 138.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
3-Bromopropylamine, also known as 3-bromopropan-1-amine, is a chemical reagent commonly used to introduce a propylamine group to the molecular skeleton . The primary targets of this compound are molecular structures that can react with the propylamine group, leading to the formation of new compounds.
Mode of Action
The mode of action of this compound involves the introduction of a propylamine group to a molecular skeleton. This is achieved through a chemical reaction where the bromine atom in this compound is replaced by the molecular structure that is the target of the reaction .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific molecular structure it reacts with. It has been reported that this compound is used in the synthesis of photochemically and thermally reactive azobenzene rotaxane and indolocarbazole-containing rotaxane . These compounds have applications in the field of molecular machines and optoelectronics.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its reactivity. Furthermore, the compound is soluble in water , which means its action can be influenced by the presence of water in the reaction environment.
Biochemical Analysis
Biochemical Properties
3-Bromopropylamine plays a significant role in biochemical reactions. It is used as a reagent to introduce a propylamine group to the molecular skeleton This property allows it to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known to be used in the synthesis of compounds with potential anticancer properties , suggesting it may influence cell function, signaling pathways, gene expression, and cellular metabolism. Detailed studies on these aspects are currently lacking.
Molecular Mechanism
It is known to exert its effects at the molecular level by introducing a propylamine group to the molecular skeleton This could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
3-bromopropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8BrN/c4-2-1-3-5/h1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGQZSKPSJUEBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5003-71-4 (hydrobromide) | |
Record name | 3-Bromopropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018370815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60171467 | |
Record name | 3-Bromopropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18370-81-5 | |
Record name | 3-Bromopropylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018370815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromopropylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60171467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Bromopropylamine interact with cysteine residues in proteins?
A1: this compound alkylates cysteine residues after their reduction with agents like dithiothreitol. This occurs through nucleophilic substitution, where the sulfur atom in the cysteine's thiol group attacks the terminal carbon of the this compound, displacing the bromide ion. []
Q2: Why is the alkylation of cysteine by this compound beneficial in protein analysis?
A2: This modification aids in both identification and quantification of cysteine residues during protein sequencing and amino acid analysis. The resulting S-3-aminopropylcysteine derivative elutes at a unique position in various analytical systems, facilitating accurate analysis. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: Its molecular formula is C3H8BrN, and its molecular weight is 154.02 g/mol.
Q4: Are there specific spectroscopic techniques used to characterize this compound derivatives?
A4: Yes, techniques like nuclear magnetic resonance (1H NMR and 13C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) are commonly employed to characterize this compound and its derivatives. [, , ]
Q5: Can this compound be used to modify polymers?
A5: Yes, research demonstrates its use in modifying poly(tetrafluoroethylene) (PTFE) films. This compound introduces quaternary amine groups onto the polymer surface, enhancing its properties for applications like electroless copper plating. []
Q6: Can this compound be incorporated into ionic liquids for specific applications?
A6: Yes, reacting this compound with N-methylimidazole produces an ionic liquid capable of capturing carbon dioxide (CO2). The amine group within the ionic liquid reversibly reacts with CO2, forming a carbamate salt. This property makes it useful for CO2 capture and sequestration technologies. [, ]
Q7: How does the structure of this compound facilitate its use in synthesizing strained molecules?
A7: The presence of two bromine atoms, one on each terminal carbon, allows for consecutive cyclization reactions. For instance, treating 2,3-dibromopropylamine hydrobromide (derived from this compound) with n-BuLi leads to the formation of 1-azabicyclo[1.1.0]butane, a highly strained molecule. []
Q8: How does altering the length of the carbon chain in this compound derivatives affect their biological activity?
A8: Studies on lysine sulfur analog residues introduced into enzymes via this compound and 2-bromoethylamine revealed that the length of the functional side-chain significantly impacts the catalytic activity of the modified enzymes. This highlights the importance of chain length in determining the interaction of these derivatives with their biological targets. []
Q9: Are there specific challenges associated with the stability of this compound derivatives, particularly aldehydes?
A9: Yes, certain aldehydes like N,N-di-Boc-3-guanidylpropanal, a valuable reagent in synthesizing aza-arginine precursors, can be unstable. Direct alkylation of protected hydrazines with N-Boc-3-bromopropylamine, followed by deprotection and guanidylation, offers a more stable and efficient alternative for synthesizing such compounds. []
Q10: What is known about the toxicity of this compound?
A10: Studies indicate that this compound hydrobromide exhibits some tumorigenic activity in strain A mice, particularly in the lungs. It is crucial to handle this compound with caution and adhere to appropriate safety measures. []
Q11: How is this compound quantified in biological samples?
A11: Amino acid analysis, following appropriate derivatization and separation techniques like high-performance liquid chromatography (HPLC), is commonly used for quantification. This method allows for the sensitive and accurate determination of this compound derivatives, even at trace levels. []
Q12: Is there any information available on the environmental impact and degradation of this compound?
A12: While specific information on the environmental fate of this compound is limited, it's crucial to handle and dispose of this compound responsibly due to its potential toxicity. Research into its biodegradability and ecotoxicological effects is necessary to ensure minimal environmental impact.
Q13: What tools and resources are valuable for research involving this compound?
A13: Access to synthetic chemistry equipment, analytical instruments like NMR, IR, and MS, as well as databases containing chemical properties and toxicological information are essential for efficient research. Collaboration with experts in fields like protein chemistry, materials science, and drug discovery can further enhance research endeavors.
Q14: What are some examples of cross-disciplinary applications of this compound and its derivatives?
A14: * Bioconjugation: this compound is used to link heparin to fluorescent dyes or biotin, creating probes for detecting heparin-binding proteins. []* Material Science: It modifies PTFE surfaces for enhanced adhesion in electroless copper plating. []* Drug Discovery: It aids in synthesizing aza-amino acid precursors for developing peptidomimetics with increased proteolytic stability. []* Chemical Biology: It introduces modifications to proteins, enabling studies on enzyme mechanisms and structure-activity relationships. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.